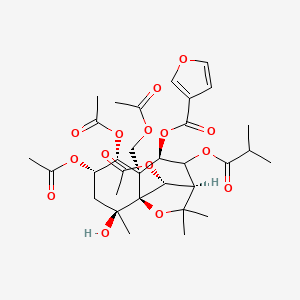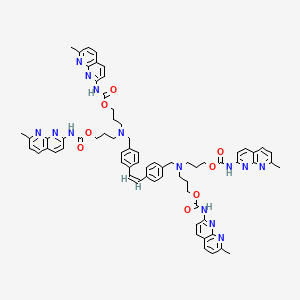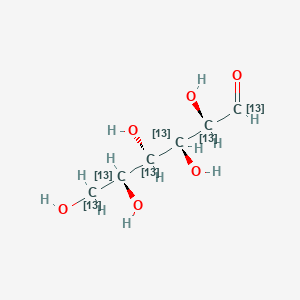
N-Hexacosane-D54
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hexacosane-D54 is a deuterium-labeled version of N-hexacosane. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
準備方法
Synthetic Routes and Reaction Conditions
N-Hexacosane-D54 can be synthesized through a deuterium exchange reaction where hydrogen atoms in N-hexacosane are replaced with deuterium atoms. This process typically involves the use of deuterium gas (D2) or deuterated solvents under specific conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound involves large-scale deuterium exchange reactions. The process requires specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The final product is purified using techniques such as distillation or chromatography to ensure high purity .
化学反応の分析
Types of Reactions
N-Hexacosane-D54 undergoes similar chemical reactions as its non-deuterated counterpart, N-hexacosane. These reactions include:
Oxidation: this compound can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Deuterium atoms in this compound can be replaced with other atoms or groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various reagents, including halogens and organometallic compounds, are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce alcohols, aldehydes, or carboxylic acids, while reduction typically yields simpler hydrocarbons .
科学的研究の応用
N-Hexacosane-D54 has several applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of phase change materials for thermal energy storage
作用機序
The mechanism of action of N-Hexacosane-D54 involves its use as a stable isotope tracer. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of compounds, providing valuable insights into their behavior in biological systems. The molecular targets and pathways involved depend on the specific application and the compound being studied .
類似化合物との比較
Similar Compounds
N-Hexacosane: The non-deuterated version of N-Hexacosane-D54.
N-Octacosane-D58: Another deuterium-labeled alkane with similar applications.
N-Tetracosane-D50: A shorter-chain deuterium-labeled alkane used in similar research contexts.
Uniqueness
This compound is unique due to its specific chain length and the extent of deuteration. This makes it particularly useful in studies where precise control over molecular weight and isotopic composition is required .
特性
分子式 |
C26H54 |
|---|---|
分子量 |
421.0 g/mol |
IUPAC名 |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-tetrapentacontadeuteriohexacosane |
InChI |
InChI=1S/C26H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2 |
InChIキー |
HMSWAIKSFDFLKN-SBYZRAQESA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)



![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)






